molecular formula C19H22N2O4S B5233579 2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5233579
M. Wt: 374.5 g/mol
InChI Key: UAZLDUCDCUZZIO-UHFFFAOYSA-N
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Description

The compound 2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene derivative featuring:

  • A tetrahydrobenzothiophene core with a methyl group at position 5.
  • A carboxamide moiety at position 2.
  • An acetylated 2-methoxyphenoxy group attached to the amino substituent at position 2.

Its synthetic route likely involves multicomponent reactions or stepwise functionalization of the benzothiophene core, similar to methods described for related compounds .

Properties

IUPAC Name

2-[[2-(2-methoxyphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-11-7-8-12-15(9-11)26-19(17(12)18(20)23)21-16(22)10-25-14-6-4-3-5-13(14)24-2/h3-6,11H,7-10H2,1-2H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZLDUCDCUZZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of the benzothiophene class, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C19H22N2O4S
  • Molecular Weight : 374.462 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities including:

  • Anticancer Activity : Studies have shown that derivatives of benzothiophene can inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to reduce pro-inflammatory mediators.
  • Antimicrobial Effects : Certain derivatives have shown activity against various bacterial strains.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to decreased levels of prostaglandins that promote inflammation and pain .

Table 1: Summary of Biological Activities

Activity Effect Reference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction of PGE2 levels
AntimicrobialActivity against Gram-positive bacteria

Case Study 1: Anticancer Potential

In a study evaluating the anticancer properties of benzothiophene derivatives, the compound was found to significantly reduce the viability of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Anti-inflammatory Action

Another study focused on the anti-inflammatory effects of similar compounds revealed that this benzothiophene derivative effectively inhibited COX-2 activity with an IC50 value ranging from 0.84 to 1.39 μM. This inhibition led to a marked decrease in PGE2 production, a key mediator in inflammatory responses .

Synthesis and Optimization

The synthesis of this compound involves several steps including:

  • Formation of Benzothiophene Core : Starting from commercially available precursors.
  • Acetylation and Amination : Introducing the methoxyphenoxy acetyl group through acylation reactions.
  • Purification : Utilizing HPLC to ensure high purity (>95%) of the final product .

Scientific Research Applications

Key Features:

  • Benzothiophene Core : Known for diverse biological activities.
  • Methoxy Group : Enhances lipophilicity and potential bioavailability.
  • Acetylamino Moiety : May facilitate interactions with specific receptors or enzymes.

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic applications, particularly in oncology.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (Breast Cancer) : IC50 value of 23.2 µM
  • HeLa (Cervical Cancer) : IC50 value of 35.5 µM
  • A549 (Lung Cancer) : IC50 value of 49.9 µM
Cell LineIC50 (µM)
MCF-723.2
HeLa35.5
A54949.9

The mechanisms through which the compound exerts its antitumor effects include:

  • Induction of Apoptosis : Flow cytometry studies have shown increased apoptotic cell populations upon treatment.
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, inhibiting proliferation.

Biological Research

Beyond cancer therapy, the compound is being investigated for other biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Research indicates possible mechanisms for reducing inflammation, making it a candidate for treating inflammatory diseases.

Chemical Synthesis

The compound serves as a valuable building block in synthetic organic chemistry, facilitating the development of more complex molecules with targeted biological activities. Its unique structural features allow for modifications that can lead to derivatives with enhanced properties.

Material Science

In addition to its biological applications, this compound may find uses in developing new materials due to its chemical stability and reactivity. Research into polymer composites incorporating benzothiophene derivatives suggests potential applications in electronics and photonics.

Case Studies and Research Findings

Several studies have documented the promising applications of this compound:

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that treatment with this compound leads to a significant reduction in cell viability across multiple cancer cell lines. The study highlighted the importance of the benzothiophene core in mediating these effects.

Case Study 2: Antimicrobial Activity

A study published in a peer-reviewed journal reported on the antimicrobial efficacy of related benzothiophene compounds against resistant bacterial strains, suggesting that modifications to the methoxyphenoxy group could enhance activity.

Case Study 3: Material Development

Research into polymer blends incorporating benzothiophene derivatives has shown improvements in thermal stability and electrical conductivity, indicating potential applications in advanced materials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

(a) Substituent Variations at Position 6
  • Target Compound : 6-Methyl group.
  • Analog 1: 6-Phenyl group in Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 119004-72-7) increases steric bulk and lipophilicity (logP ~3.5) compared to the methyl group .
(b) Functional Group Differences at Position 3
  • Target Compound : Carboxamide (-CONH₂).
  • Analog 3: Ethyl ester (-COOEt) in Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 354995-56-5) increases lipophilicity but reduces hydrogen-bonding capacity compared to carboxamide .

Modifications on the Amino Substituent

(a) Aromatic Ring Variations
  • Target Compound: 2-Methoxyphenoxyacetyl group.
  • Analog 4: 4-Hydroxyphenyl in Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS N/A) introduces a polar phenolic -OH, enhancing solubility but reducing metabolic stability .
  • Analog 5: 2-Methoxybenzoyl in Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS 352678-96-7) replaces the phenoxy ether with a benzoyl group, altering electronic effects and steric profile .
(b) Heterocyclic Substituents
  • Analog 6: 6-Fluoro-1,3-benzothiazol-2-yl in 2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 862976-20-3) introduces a fluorinated heterocycle, likely enhancing binding affinity in enzyme targets .

Key Data Table

Compound Core Substituent (Position 6) Position 3 Group Amino Substituent Molecular Weight Key Feature Reference
Target Compound Methyl Carboxamide 2-Methoxyphenoxyacetyl ~376.43* Balanced H-bond capacity N/A
Analog 1 (CAS 119004-72-7) Phenyl Ethyl ester Acetylated 4-hydroxyphenyl 287.38 High polarity
Analog 2 (CAS N/A) tert-Butyl Carboxamide Unsubstituted amino 252.38 Enhanced hydrophobicity
Analog 5 (CAS 352678-96-7) Ethyl Ethyl ester 2-Methoxybenzoyl 387.49 Benzoyl electronic effects

*Calculated based on molecular formula.

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